Product packaging for (R)-1-Ethyl hydrogen 3-methylglutarate(Cat. No.:CAS No. 72594-19-5)

(R)-1-Ethyl hydrogen 3-methylglutarate

Cat. No.: B1599656
CAS No.: 72594-19-5
M. Wt: 174.19 g/mol
InChI Key: KAOCDZQOVPLMID-ZCFIWIBFSA-N
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Description

The Critical Role of Chiral Synthons in Enantioselective Organic Chemistry

Enantioselective synthesis, also known as asymmetric synthesis, is the process of preferentially creating one of two enantiomers of a chiral molecule. wikipedia.org Enantiomers are mirror-image isomers that are non-superimposable, much like a pair of hands. youtube.com This distinction is crucial because different enantiomers of a molecule, such as a drug, can have vastly different biological activities. wikipedia.org

The success of enantioselective synthesis hinges on the use of "chiral synthons" or "chiral building blocks." nih.govnih.gov These are pre-existing, enantiomerically pure molecules that are incorporated into a larger synthetic scheme. nih.gov By starting with a defined stereocenter, chemists can control the stereochemical outcome of subsequent reactions. numberanalytics.com This approach is a fundamental strategy to ensure the final product is obtained as a single, desired enantiomer. wikipedia.org The use of chiral synthons can be achieved through various methods, including biocatalysis, where enzymes are used to produce the chiral molecule, and the use of chiral auxiliaries, which are temporarily attached to a starting material to direct a reaction's stereochemistry. wikipedia.orgnih.govnumberanalytics.com

Overview of (R)-1-Ethyl hydrogen 3-methylglutarate as a Versatile Chiral Intermediate

This compound is a specific chiral synthon that serves as a versatile intermediate in organic synthesis. scbt.com Its structure features a five-carbon glutarate backbone with a methyl group at the third position, creating a chiral center with a defined (R)-configuration. It is a monoester, meaning one of the two carboxylic acid groups of the glutaric acid has been converted to an ethyl ester, while the other remains a free carboxylic acid. This differential functionalization is key to its utility, allowing for selective chemical transformations at either end of the molecule.

The physical and chemical properties of this compound are well-defined, making it a reliable component in multi-step syntheses.

Interactive Table: Properties of this compound

PropertyValue
CAS Number 72594-19-5
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Alternate Names (R)-Monoethyl 3-methylglutarate

Data sourced from Santa Cruz Biotechnology. scbt.com

Historical Context of Enantiomerically Pure Glutarate Ester Synthesis

The synthesis of enantiomerically pure esters, including glutarate derivatives, has evolved significantly over the years. Early methods often relied on classical resolution, a process of separating a racemic mixture (a 50:50 mix of both enantiomers), which is inherently inefficient as it discards at least half of the material.

The drive for more efficient and "greener" synthetic methods led to the development of asymmetric synthesis strategies. A pivotal advancement in this area has been the application of biocatalysis. nih.gov Enzymes, such as esterases and lipases, can exhibit high levels of enantioselectivity, selectively reacting with one enantiomer in a racemic mixture or converting a prochiral substrate into a chiral product. nih.gov For instance, the asymmetric hydrolysis of a symmetric diester using an enzyme like pig liver esterase can generate a chiral half-ester. nih.gov

Specifically for glutarate derivatives, methods involving the enantioselective hydrolysis of prochiral or racemic diesters have become prominent. For example, a novel synthesis for the related compound (R)-ethyl-3-hydroxyglutarate was developed using whole cells of the microorganism Rhodococcus erythropolis. nih.gov This biocatalyst performs an (R)-enantioselective hydrolysis of a racemic nitrile precursor to yield the desired chiral product with high optical purity. nih.gov Such biocatalytic approaches represent a significant step forward from older chemical methods, offering mild reaction conditions and superior stereocontrol. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B1599656 (R)-1-Ethyl hydrogen 3-methylglutarate CAS No. 72594-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-5-ethoxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-12-8(11)5-6(2)4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOCDZQOVPLMID-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455352
Record name (R)-1-Ethyl hydrogen 3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72594-19-5
Record name (R)-1-Ethyl hydrogen 3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Transformations and Derivatizations of R 1 Ethyl Hydrogen 3 Methylglutarate

Functional Group Interconversions and Ester Modifications

The two distinct functional groups of (R)-1-Ethyl hydrogen 3-methylglutarate—a carboxylic acid and an ethyl ester—are amenable to a variety of interconversions. compoundchem.comcompoundchem.com These transformations are fundamental for preparing a diverse array of derivatives.

The carboxylic acid moiety can be selectively targeted. For instance, it can be converted into amides through reaction with amines, often activated by coupling agents. The ester group can undergo hydrolysis to yield (R)-3-methylglutaric acid or transesterification with different alcohols under acidic or basic conditions to produce other monoesters. medchemexpress.comnih.gov A key transformation involves the stereochemical inversion of related chiral hydroxy esters. For example, the inversion of (R)-ethyl 3-hydroxybutyrate (B1226725) to its (S)-enantiomer has been achieved via its mesylate ester, a process that proceeds under neutral conditions to prevent competing elimination reactions. researchgate.net Such methodologies could potentially be adapted for derivatives of this compound where a hydroxyl group is introduced.

The following table outlines common functional group interconversions applicable to this scaffold.

Starting Functional GroupReagent(s)Product Functional Group
Carboxylic Acid (-COOH)SOCl₂, PCl₃, or PCl₅Acyl Chloride (-COCl) compoundchem.com
Carboxylic Acid (-COOH)Amine (R'NH₂), Coupling AgentAmide (-CONHR')
Carboxylic Acid (-COOH)Alcohol (R'OH), Acid CatalystEster (-COOR')
Ethyl Ester (-COOEt)H₂O, Acid/Base CatalystCarboxylic Acid (-COOH)
Ethyl Ester (-COOEt)R'OH, Acid/Base CatalystTransesterified Ester (-COOR')
Carboxylic Acid (-COOH)LiAlH₄ or BH₃Primary Alcohol (-CH₂OH)

Conversion to Key Acid Chlorides and Other Reactive Derivatives

The conversion of the carboxylic acid group in this compound to an acid chloride is a critical step for creating a highly reactive intermediate suitable for various subsequent nucleophilic acyl substitutions. libretexts.org Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a superior leaving group. libretexts.org The reaction produces gaseous byproducts (SO₂ and HCl), simplifying purification. youtube.com

Other reagents capable of effecting this transformation include oxalyl chloride and phosphorus halides like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). compoundchem.comyoutube.com The resulting chiral acid chloride, (R)-ethyl 4-(chloroformyl)butyrate, is analogous to the commercially available, non-methylated compound, ethyl 5-chloro-5-oxovalerate (also known as glutaric acid monoethyl ester chloride). This reactive derivative can readily react with alcohols to form esters, ammonia (B1221849) or amines to form amides, and carboxylates to form anhydrides. libretexts.org

The table below summarizes reagents used for this conversion.

ReagentTypical ConditionsNotes
Thionyl Chloride (SOCl₂)Neat or in an inert solvent (e.g., toluene, CH₂Cl₂), often with catalytic DMFByproducts are gaseous (SO₂ HCl), facilitating easy removal. libretexts.orgyoutube.com
Oxalyl Chloride ((COCl)₂)Inert solvent (e.g., CH₂Cl₂), catalytic DMFAlso produces gaseous byproducts (CO, CO₂, HCl). mit.edu
Phosphorus Pentachloride (PCl₅)Neat or in an inert solventA strong chlorinating agent. compoundchem.com
Phosphorus Trichloride (PBr₃)Neat or in an inert solventUsed to prepare the corresponding acid bromide. libretexts.org

Stereospecific Carbon-Carbon Bond Forming Reactions

The chiral scaffold of this compound is a valuable precursor for reactions that extend the carbon framework while preserving stereochemical integrity.

The stereospecific reduction of the carbonyl groups in this compound and its derivatives leads to valuable chiral alcohols and diols. Chiral 1,3-diols, in particular, are important intermediates in the synthesis of biologically active molecules. nih.govacs.org

Selective reduction of the carboxylic acid group using reagents like borane (B79455) (BH₃) would yield the corresponding chiral hydroxy-ester, (R)-ethyl 5-hydroxy-3-methylpentanoate. Subsequent or simultaneous reduction of the ester group would produce the chiral diol, (R)-3-methylpentane-1,5-diol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the carboxylic acid and the ester to the corresponding diol. compoundchem.comsctunisie.org

Biocatalytic methods, employing enzymes such as alcohol dehydrogenases, offer a green and highly enantioselective route for the reduction of keto groups to chiral alcohols. nih.govnih.gov For example, recombinant enzymes have been used to reduce ethyl 4-chloroacetoacetate to ethyl-(R)-4-chloro-3-hydroxybutanoate with high yield and enantiomeric excess. nih.gov Similar enzymatic strategies could be applied to keto-derivatives of the glutarate scaffold to produce chiral hydroxy-esters and diols.

Carbon chain extension can be achieved through several classic organic reactions. One notable method is the Arndt-Eistert reaction, which homologates a carboxylic acid by one methylene (B1212753) unit. vanderbilt.edu This sequence involves converting the acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (like water or an alcohol) yields the chain-extended acid or ester. vanderbilt.edu

Alternatively, the carboxylic acid can be reduced to a primary alcohol, which is then converted to a halide or tosylate. This derivative can then undergo nucleophilic substitution with cyanide, followed by hydrolysis of the resulting nitrile to achieve a two-carbon chain extension. vanderbilt.edu Another route involves the conversion of the acid to an aldehyde, which can then participate in Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, thereby extending the carbon chain with high stereochemical control. dntb.gov.uaelsevierpure.com

Cyclization Reactions Utilizing Chiral Glutarate Scaffolds

The 1,5-dicarbonyl structure of the glutarate backbone makes it an ideal substrate for a variety of cyclization reactions to form carbocyclic and heterocyclic systems. The inherent chirality of this compound allows for the synthesis of enantiomerically enriched cyclic compounds.

One significant application is the formation of glutarimide (B196013) rings. For example, a metabolite of a neutral endopeptidase inhibitor, which possesses a glutarate-like structure, was found to undergo rapid eliminative cyclization to form a reactive glutarimide intermediate at physiological pH. researchgate.net This highlights the propensity of such scaffolds to cyclize.

Furthermore, chiral glutarate derivatives can be utilized in domino reactions. Multicomponent reactions involving ethyl trifluoropyruvate, methyl ketones, and amino alcohols have been developed to synthesize bicyclic γ-lactams, demonstrating how dicarbonyl precursors can be used to construct complex heterocyclic frameworks. nih.gov Asymmetric cyclization can also be achieved through methods that rely on the "memory of chirality," where a chiral center directs the formation of a new stereocenter during the ring-forming process. nih.gov Catalytic asymmetric routes, for instance using a chiral phosphoric acid, have been established for domino cyclization reactions to produce chiral thiohydantoins containing a quaternary stereocenter. rsc.org These strategies showcase the potential of using this compound as a foundational element in the stereocontrolled synthesis of complex cyclic molecules. researchgate.net

Applications of R 1 Ethyl Hydrogen 3 Methylglutarate As a Chiral Building Block in Complex Molecule Synthesis

Preparation of Chiral Intermediates for Pharmaceutical Active Pharmaceutical Ingredients (APIs)

The synthesis of many modern drugs relies on the availability of enantiomerically pure starting materials. Chiral monoesters of 3-methylglutaric acid serve as versatile synthons for this purpose, enabling the construction of complex side chains and core structures of various APIs.

Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, playing a crucial role in cholesterol biosynthesis. The characteristic side chain of many statins contains two chiral hydroxyl groups, the stereochemistry of which is critical for their biological activity. The synthesis of this side chain often employs chiral building blocks derived from 3-substituted glutaric acids. Chemoenzymatic routes, which combine chemical synthesis with enzymatic reactions, are prominent in the preparation of these vital intermediates.

While direct literature evidence for the use of (R)-1-Ethyl hydrogen 3-methylglutarate is limited, the analogous compound, methyl (R)-(+)-3-methylglutarate, has been utilized in synthetic strategies. These chiral monoesters can be obtained through methods like the enzymatic desymmetrization of prochiral diesters. For instance, lipases can selectively hydrolyze one ester group of a dimethyl 3-methylglutarate, yielding the desired chiral monoester with high enantiomeric purity.

Atorvastatin is a fully synthetic statin whose intricate structure demands a stereocontrolled synthetic approach. The crucial chiral diol side chain is often constructed using a chiral precursor. While specific documentation detailing the use of this compound in industrial synthesis is not publicly available, the general strategy involves the use of a chiral C6 synthon that can be elaborated to form the full side chain. The closely related methyl (R)-(+)-3-methylglutarate serves as a precursor to such synthons. For example, reduction of the ester functionality followed by further chemical transformations can lead to key intermediates for the side chain of atorvastatin.

Rosuvastatin (B1679574), another prominent synthetic statin, also features a chiral dihydroxyheptenoic acid side chain. The synthesis of this side chain is a key challenge, and various methods have been developed that rely on chiral building blocks. Chiral monoesters of 3-methylglutaric acid are valuable starting materials in these synthetic routes. They can be converted into chiral aldehydes or other reactive intermediates that are then coupled with the heterocyclic core of the rosuvastatin molecule. The stereochemistry of the final product is dictated by the chirality of the initial building block.

Simvastatin is a semi-synthetic derivative of lovastatin, a naturally occurring statin. The synthesis of analogs of these compounds often involves the modification of the side chain or the core structure. Chiral building blocks derived from 3-methylglutaric acid can be employed to construct novel side chains, leading to the development of new statin analogs with potentially improved pharmacological properties. The versatility of these synthons allows for the introduction of various functional groups and structural motifs.

The utility of chiral 3-methylglutarate monoesters extends beyond the synthesis of statins. These compounds are valuable starting materials for a range of other biologically active molecules.

Rhinoviruses are a major cause of the common cold, and their proteases are attractive targets for antiviral drug development. The design and synthesis of rhinovirus protease inhibitors often involve the incorporation of chiral moieties to ensure effective binding to the enzyme's active site. While direct application of this compound in this context is not extensively documented in public literature, related chiral building blocks are employed in the synthesis of complex organic molecules, including protease inhibitors. The fundamental principles of using such chiral synthons to construct stereochemically defined backbones are applicable to this class of therapeutic agents as well.

Building Blocks for Other Therapeutically Relevant Compounds

Calcium Channel Blockers

A review of the scientific literature did not yield specific examples of this compound being used as a chiral building block in the synthesis of calcium channel blockers. Syntheses of major classes of calcium channel blockers, such as dihydropyridines, typically proceed through multicomponent reactions like the Hantzsch synthesis, employing different sets of starting materials.

Ezetimibe Intermediates

While some synthetic routes to the cholesterol absorption inhibitor Ezetimibe utilize glutaric anhydride (B1165640) as a starting material for forming a key keto-acid intermediate, published research does not specifically detail a synthesis pathway that begins with the chiral synthon this compound or its parent anhydride for the production of Ezetimibe intermediates. The established syntheses of Ezetimibe often rely on other methods to set the required stereochemistry, such as using chiral auxiliaries or asymmetric reductions later in the synthetic sequence.

Penem (B1263517) and Carbapenem (B1253116) Antibiotic Precursors

The chiral diol, (R)-1,3-butanediol, is a crucial intermediate in the synthesis of several penem and carbapenem antibiotics, a class of potent, broad-spectrum β-lactam antibiotics. nih.gov This C4 building block is used to construct the azetidinone core, which is the foundational structure of these antibacterial agents. nih.gov

This compound is a direct synthetic precursor to (R)-1,3-butanediol. The transformation can be achieved through the chemical reduction of both the carboxylic acid and the ethyl ester moieties to their corresponding primary alcohols. This conversion provides a pathway from the readily available chiral glutarate scaffold to the essential antibiotic precursor. The cost-effective production of enantiomerically pure (R)-1,3-butanediol is a significant area of study for improving the manufacturing processes of these vital medicines. nih.gov

Precursor CompoundKey IntermediateTarget Antibiotic Class
This compound(R)-1,3-ButanediolPenem and Carbapenem Antibiotics
Fosfomycin Biosynthesis (as a model for methyl transfer studies)

Scientific literature does not indicate that this compound is used as a synthetic model for studying the methyl transfer mechanism in the biosynthesis of the antibiotic fosfomycin. Research in this area primarily focuses on the natural enzymatic pathway, which involves methyltransferases utilizing S-adenosyl methionine (SAM) as the methyl donor.

Total Synthesis of Biologically Active Natural Products

Macrocyclic Lactones (e.g., Aigialomycin D, Aspicilin, Amphidinolides)

An extensive review of synthetic routes for the macrocyclic lactones Aigialomycin D, Aspicilin, and various Amphidinolides did not reveal any total syntheses that employ this compound or 3-methylglutaric anhydride as a starting chiral building block. The documented syntheses of these natural products utilize a variety of other precursors and distinct strategic approaches, such as Diels-Alder reactions, ring-closing metathesis, and the use of carbohydrate-derived chiral pools.

Marine Macrolides (e.g., Neopeltolide)

The enantioselective total synthesis of the potent antiproliferative marine macrolide (+)-Neopeltolide provides a clear example of the utility of the 3-methylglutarate scaffold. The synthesis commences with the achiral starting material, 3-methylglutaric anhydride.

A key step in the synthesis is the enzymatic desymmetrization of the anhydride. This is accomplished using a lipase (B570770) enzyme, which selectively catalyzes the alcoholysis of one of the two enantiotopic carbonyl groups. The resulting chiral monoester is obtained in high yield and excellent enantioselectivity. Subsequent steps involve the selective reduction of the newly formed carboxylic acid in the presence of the ester to furnish a key alcohol fragment. This fragment contains the C11 stereocenter and surrounding carbons, which are critical for the construction of the full macrolactone ring of Neopeltolide. rsc.org This chemo- and enantioselective strategy efficiently establishes a core part of the complex natural product from a simple, commercially available precursor. rsc.org

Table of Key Transformations in Neopeltolide Synthesis Fragment

StepReactionReagents/ConditionsProductYield
1Desymmetrization of AnhydrideLipase PS-30 "Amano", EthanolChiral acid monoesterHigh
2Selective ReductionBorane-dimethylsulfide complexChiral alcohol98% (over 2 steps)

Terpenoids and Polyketides (e.g., Methyl Phaseates)

Terpenoids are a vast class of natural products derived from five-carbon isoprene (B109036) units. nih.govresearchgate.net Their biosynthesis in organisms often proceeds through the mevalonate (B85504) (MVA) pathway, which features 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) as a key intermediate. pugetsound.edu While the core structure of this compound is analogous to this crucial biosynthetic precursor, its direct application as a starting material in the laboratory total synthesis of terpenoids and polyketides like methyl phaseates is not extensively documented in scientific literature. Synthetic strategies for these complex molecules often rely on other precursors or different catalytic asymmetric methods. nih.govnih.gov

Synthesis of Semiochemicals and Pheromones

Semiochemicals are signaling molecules that mediate interactions between organisms. A prominent subgroup, pheromones, facilitates communication within a single species. The synthesis of these often structurally complex and stereochemically precise molecules represents a significant challenge in organic chemistry. Chiral building blocks like glutarate derivatives are valuable tools in these syntheses, allowing for the construction of the target molecule with the correct absolute stereochemistry, which is often crucial for its biological activity.

The precise stereochemistry of insect pheromones is paramount; often, one enantiomer is highly active while the other can be inactive or even inhibitory. nih.govnih.gov This necessitates enantioselective synthetic routes to produce optically pure compounds for pest management applications such as "attract and kill" strategies. researchgate.net

Southern Corn Rootworm Pheromone: The sex pheromone of the southern corn rootworm (Diabrotica undecimpunctata howardi) is (R)-10-methyl-2-tridecanone. nih.gov The closely related compound, (R)-1-Methyl hydrogen 3-methylglutarate, which possesses the same chiral backbone as the ethyl ester, has been successfully employed as a chiral building block to synthesize this pheromone. This precursor establishes the critical (R) stereocenter at what will become the C-10 position in the final pheromone structure. While this specific synthesis has been achieved, other routes starting from different chiral precursors, such as methyl (S)-3-hydroxy-2-methylpropanoate or (S)-Citronellol, have also been developed. researchgate.netnih.gov

Pheromone Details
Compound Name (R)-10-methyl-2-tridecanone
Insect Species Southern Corn Rootworm (Diabrotica undecimpunctata howardi)
Function Sex Pheromone
Chiral Precursor (R)-1-Methyl hydrogen 3-methylglutarate

Japanese Beetle Pheromone: The sex pheromone of the Japanese beetle (Popillia japonica) is (R,Z)-5-(1-decenyl)-dihydro-2(3H)-furanone, commonly known as Japonilure. nih.govpsu.edu Field studies have demonstrated that the (R,Z) isomer is a powerful attractant for males, while the (S,Z) enantiomer acts as a strong inhibitor. nih.govpsu.edu A review of synthetic methodologies reveals that various enantioselective strategies have been developed to produce the active (R)-enantiomer, including routes that utilize enzymatic reactions and asymmetric synthesis via boronic esters. nih.govresearchgate.net However, synthetic routes starting from this compound or related glutaric acid derivatives are not prominently reported in the chemical literature for this specific target. psu.eduresearchgate.net

Beyond the well-defined insect pheromones, the utility of this compound extends to its potential as a versatile precursor for other biologically active signaling molecules where a specific stereochemistry is required. Its C5 chiral framework can be elaborated through various organic reactions to construct a wide range of target structures. For instance, related chiral glutarate derivatives are recognized as precursors for synthesizing components of pharmaceuticals. nih.gov The synthesis of β-substituted GABA derivatives, which are analogues of the key inhibitory neurotransmitter γ-aminobutyric acid (GABA), showcases how chiral synthons can be used to create important signaling molecule analogues. mdpi.com While specific examples of other semiochemicals derived directly from this compound are not widely documented, its demonstrated value as a chiral building block suggests its applicability in this area is ripe for further exploration.

Stereochemical Characterization and Mechanistic Elucidation in Academic Research

Methods for Determination of Enantiomeric Excess and Absolute Configuration

The quantification of enantiomeric excess (ee) and the assignment of the absolute configuration (R or S) are critical steps in the synthesis and characterization of chiral compounds. For (R)-1-Ethyl hydrogen 3-methylglutarate, several chromatographic and spectroscopic techniques are utilized.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying the enantiomers of 3-methylglutaric acid monoesters. The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). eijppr.com For acidic compounds like this compound, anion-exchange type CSPs are particularly effective. chiraltech.com

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. eijppr.com These complexes have different binding energies, leading to different retention times on the column, which allows for their separation and quantification. eijppr.com The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) with an aqueous buffer, is crucial for optimizing resolution. csfarmacie.cz Protein-based CSPs, such as those using α1-acid glycoprotein (B1211001) (AGP), are also employed in reversed-phase mode for resolving chiral acids. researchgate.net

Table 1: Illustrative Chiral HPLC Methods for Acidic Compounds

Chiral Stationary Phase (CSP) Mobile Phase Composition Detector Principle of Separation
CHIRALPAK QN-AX CO₂/Methanol with additives UV, SFC-CD Anion exchange; formation of diastereomeric ion-pairs. chiraltech.com
α₁-acid glycoprotein (AGP) Aqueous buffer/Organic modifier UV, Fluorescence Hydrophobic and polar interactions with protein binding sites. researchgate.net
Pirkle-type (e.g., N-(3,5-dinitrobenzoyl) amino acids) Hexane/Ethanol UV π-π interactions, hydrogen bonding, and dipole stacking. eijppr.comcsfarmacie.cz
Polysaccharide-based (e.g., Chiralpak AD) Varies (Normal or Reversed-Phase) UV, Polarimeter Formation of inclusion complexes and interactions with carbamate (B1207046) derivatives. researchgate.net

Gas chromatography (GC) is another powerful technique for the enantiomeric analysis of volatile compounds. chromatographyonline.com Since this compound is a carboxylic acid and not sufficiently volatile for direct GC analysis, a derivatization step is required. colostate.edu This typically involves converting the carboxylic acid group into a more volatile ester (e.g., a methyl or silyl (B83357) ester) or another suitable derivative. colostate.edusigmaaldrich.com This process must not cause racemization of the chiral center. sigmaaldrich.com

Once derivatized, the sample is injected into a GC system equipped with a chiral stationary phase (CSP). Cyclodextrin-based columns, such as those with derivatized β- or γ-cyclodextrins, are widely used. chromatographyonline.comsigmaaldrich.com The toroidal structure of cyclodextrins creates a chiral cavity where one enantiomer fits better than the other, leading to different retention times and enabling separation. researchgate.net The choice of the cyclodextrin (B1172386) derivative on the CSP can even reverse the elution order of the enantiomers. chromatographyonline.com

Table 2: Representative Chiral GC Analysis Parameters

Analyte Type Derivatization Step/Agent Chiral Stationary Phase (CSP) Typical Detector
Chiral Acids Esterification (e.g., with methanolic HCl) or Silylation (e.g., BSTFA) colostate.edunih.gov Derivatized Cyclodextrin (e.g., Astec CHIRALDEX G-TA) sigmaaldrich.comsigmaaldrich.com Flame Ionization Detector (FID), Mass Spectrometer (MS)
Chiral Alcohols/Esters Often none required, but acylation is possible. Derivatized Cyclodextrin (e.g., Rt-βDEXsm, Supelco β-DEX) gcms.cz Flame Ionization Detector (FID), Mass Spectrometer (MS)
Hydroxyglutarates Trimethylsilyl (TMS) derivatization nih.govutmb.edu Chiral Cyclodextrin-based columns Tandem Mass Spectrometry (MS/MS) nih.govutmb.edu

NMR spectroscopy is an indispensable tool for determining the absolute configuration of chiral molecules. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is required. stackexchange.com

One common technique is the use of chiral shift reagents , such as lanthanide complexes like Eu(hfc)₃. These reagents form diastereomeric complexes with the analyte, causing the NMR signals of the two enantiomers to shift to different extents (the lanthanide-induced shift), allowing for their distinction and the determination of enantiomeric excess. fiveable.memit.edulibretexts.org

A more definitive method for assigning absolute configuration is Mosher's ester analysis . nih.govspringernature.com This involves reacting the chiral molecule (if it contains a hydroxyl or amine group) with both the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomeric esters. umn.eduyoutube.com By comparing the ¹H NMR spectra of these two diastereomers, the absolute configuration of the original molecule can be deduced. A consistent pattern in the chemical shift differences (Δδ = δS - δR) for protons near the chiral center reveals the spatial arrangement of the substituents. stackexchange.com While directly applicable to alcohols, this method could be used on a reduced derivative of this compound to confirm its configuration.

Optical rotation is a fundamental property of chiral substances. wikipedia.org When plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. wikipedia.org The direction and magnitude of this rotation are characteristic of the compound. Compounds that rotate light clockwise are termed dextrorotatory (+), while those that rotate it counter-clockwise are levorotatory (-). wikipedia.org

The specific rotation ([α]) is a standardized measure of this property, calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the light (l). masterorganicchemistry.com

[α] = α / (c * l)

The specific rotation is a physical constant for a given compound under specific conditions (temperature and wavelength of light, typically the sodium D-line at 589 nm). masterorganicchemistry.com By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can determine the enantiomeric excess of the sample. wikipedia.org For (R)-1-Methyl hydrogen 3-methylglutarate, a closely related compound, a specific rotation value has been reported, indicating its chiral nature. sigmaaldrich.com

Table 3: Example of Specific Rotation Data

Compound Formula Specific Rotation [α]²⁰_D_ Conditions (c, solvent)
(R)-1-Methyl hydrogen 3-methylglutarate C₇H₁₂O₄ Not explicitly stated, but the compound is sold with ≥90:10 (R:S) enantiomeric ratio. sigmaaldrich.com Not specified in search results.
Example: (S)-Naproxen C₁₄H₁₄O₃ +66.8° c = 1, Chloroform

Note: Data for this compound was not specifically found; a related compound and a common chiral acid are shown for illustrative purposes.

Studies on Reaction Mechanisms and Stereocontrol

The synthesis of enantiomerically pure this compound is often achieved through biocatalytic methods, which offer high selectivity under mild conditions.

The predominant biocatalytic route to this compound is the asymmetric hydrolysis (desymmetrization) of a prochiral substrate, diethyl 3-methylglutarate. This transformation is typically catalyzed by hydrolase enzymes, particularly lipases and esterases.

The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) (commonly Ser-His-Asp) in the enzyme's active site. The process begins with the nucleophilic attack of the serine hydroxyl group on one of the two enantiotopic ester carbonyl groups of the substrate, diethyl 3-methylglutarate. This forms a covalent acyl-enzyme intermediate and releases one molecule of ethanol. The enzyme's active site architecture dictates which of the two ester groups is attacked. The chiral pocket preferentially binds the substrate in an orientation that exposes either the pro-R or pro-S ester group to the catalytic serine. For the synthesis of the (R)-monoester, the enzyme selectively hydrolyzes the pro-R ester group. In the final step, the acyl-enzyme intermediate is hydrolyzed by a water molecule, regenerating the free enzyme and releasing the product, this compound. The high enantioselectivity observed in these reactions is a direct result of the steric and electronic complementarity between the substrate and the chiral environment of the enzyme's active site.

Table of Mentioned Compounds

Compound Name
This compound
(R)-1-Methyl hydrogen 3-methylglutarate
Diethyl 3-methylglutarate
α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)
Ethanol

Investigation of Chiral Methyl Group Transfer Stereochemistry

The stereochemical outcome of biochemical reactions is fundamental to understanding their mechanisms and biological roles. In the context of glutarate derivatives and related compounds within metabolic pathways, the precise stereochemistry of transformations, including methyl group transfers, is a key area of academic research. The ethylmalonyl-CoA (EMC) pathway, a central carbon assimilation route in many bacteria, provides a rich context for studying the stereochemistry of various enzymatic reactions involving CoA-ester intermediates. nih.gov This pathway is responsible for converting acetyl-CoA into key precursor metabolites for biosynthesis. nih.gov

Key enzymatic steps within the EMC pathway are characterized by their high stereospecificity. For instance, the enzyme crotonyl-CoA carboxylase/reductase (Ccr) catalyzes a carboxylation reaction with a defined stereochemical course. asm.org Similarly, methylmalonyl-CoA mutase, an enzyme that interconverts (2R)-methylmalonyl-CoA and succinyl-CoA, exhibits imperfect stereochemistry in its back-reaction, providing insights into the enzymatic control of hydrogen abstraction and radical-based rearrangements. acs.org While not exclusively focused on this compound, the principles derived from studying the stereochemistry of enzymes in the EMC pathway are crucial for understanding the behavior of structurally similar chiral molecules. The pathway involves a series of unique CoA-ester intermediates, such as (2R)- and (2S)-ethylmalonyl-CoA and (2S)-methylsuccinyl-CoA, whose stereochemical configurations are tightly controlled by specific enzymes. nih.gov

Research in this area often employs advanced techniques to elucidate these stereochemical details. Theoretical studies using quantum mechanics/molecular mechanics (QM/MM) methods have been used to investigate the isomerization step from (2R)-methylmalonyl-CoA to succinyl-CoA, helping to rule out certain mechanistic pathways on energetic grounds. acs.org These computational approaches, combined with experimental data, are essential for building a complete picture of the reaction mechanism and the factors governing stereoselectivity. acs.org

Table 1: Stereochemical Aspects of Key Enzymes in Related Metabolic Pathways

EnzymeReactionStereochemical Significance
Crotonyl-CoA Carboxylase/Reductase (Ccr)Carboxylation of an enoyl-thioesterProceeds with a specific, defined stereochemistry. asm.org
Methylmalonyl-CoA MutaseIsomerization of (2R)-methylmalonyl-CoA to succinyl-CoADemonstrates how protein environment, such as the presence of specific amino acid residues (e.g., TYR89), maintains stereoselectivity. acs.org
L-malyl-coenzyme A/beta-methylmalyl-coenzyme A lyaseCleavage of methylmalyl-CoAInvolved in the specific processing of stereoisomers within the ethylmalonyl-CoA pathway. pnas.org

Role of Non-Enzymatic Chemical Reactions in Glutarate Metabolism

In addition to enzyme-catalyzed transformations, non-enzymatic chemical reactions can play a significant role in the metabolism of glutarate derivatives. Thioesters, such as the CoA derivatives of glutarate and related molecules, are central intermediates in these pathways. wikipedia.org While generally stable towards hydrolysis at neutral pH, these "energy-rich" compounds can undergo other chemical modifications under physiological conditions. nih.govlibretexts.org

A notable example is the non-enzymatic intramolecular cyclization of 3-methylglutaconyl CoA (3MGC-CoA), a compound structurally related to glutarate derivatives. nih.gov This process leads to the formation of a cyclic 3-methylglutaconic anhydride (B1165640) and releases free Coenzyme A. nih.govnih.gov This anhydride can then be hydrolyzed to form cis-3-methylglutaconic acid. nih.govresearchgate.net This series of non-enzymatic events—isomerization of the initial trans-3MGC-CoA followed by cyclization and hydrolysis—can occur spontaneously and helps explain the presence of specific metabolic byproducts, such as cis-3MGC acid, in certain metabolic disorders. nih.govnih.gov

The stability and reactivity of thioesters are critical to their function. Their relative resistance to hydrolysis allows them to persist in the aqueous cellular environment long enough to be recognized by specific enzymes. nih.gov However, their susceptibility to other reactions, like the intramolecular cyclization seen with 3MGC-CoA, highlights the complex chemical environment of metabolism where both enzymatic and non-enzymatic processes contribute to the fate of metabolic intermediates. nih.govnih.gov Research into these reactions provides insight into potential off-pathway reactions that can occur, especially when enzymatic processes are compromised. nih.gov

Table 2: Non-Enzymatic Reactions in Glutarate-Related Metabolism

ReactionReactantProduct(s)Significance
Isomerizationtrans-3-Methylglutaconyl CoAcis-3-Methylglutaconyl CoAA spontaneous chemical change that can precede further reactions. nih.govnih.gov
Intramolecular Cyclizationcis-3-Methylglutaconyl CoAcis-3-Methylglutaconic anhydride + Coenzyme AA non-enzymatic reaction that generates a reactive anhydride and releases free CoA. nih.gov
Hydrolysiscis-3-Methylglutaconic anhydridecis-3-Methylglutaconic acidThe breakdown of the anhydride by water, leading to the formation of the free acid. nih.govresearchgate.net
HydrolysisThioester (general)Carboxylic acid + ThiolA thermodynamically favorable reaction, though kinetically slow for thioesters at neutral pH without enzymatic catalysis. libretexts.org

In Situ Generation and Analysis of Intermediates

The study of metabolic pathways like the ethylmalonyl-CoA pathway necessitates methods for the generation and analysis of transient intermediates directly within a biological context. nih.govnih.gov The in situ generation of compounds like this compound and its related CoA thioesters is achieved by the metabolic activity of organisms that utilize these pathways, such as Methylobacterium extorquens AM1 and Rhodobacter sphaeroides. pnas.orgbritannica.com In these organisms, the intermediates of the EMC pathway are naturally produced during growth on specific carbon sources like methanol or acetate. nih.govpnas.org

The analysis of these low-abundance, transient intermediates requires highly sensitive and specific analytical techniques. pnas.org A primary method employed in modern metabolomics is liquid chromatography-mass spectrometry (LC-MS). pnas.orgpnas.org High-resolution mass spectrometry allows for the identification of specific CoA thioesters based on their precise mass, distinguishing them from a complex mixture of other cellular metabolites. researchgate.net

To trace the flow of carbon through these pathways and confirm the sequence of reactions, researchers use stable isotope labeling experiments. pnas.org In these studies, cells are grown on a substrate enriched with a heavy isotope, such as ¹³C-methanol. pnas.org By analyzing the mass isotopomer distribution in the pathway intermediates over time, the sequence of their formation can be determined. pnas.org This provides direct evidence for the operation of the pathway in situ. For example, short-term ¹³C-labeling experiments have been instrumental in demonstrating the operational sequence of the ethylmalonyl-CoA pathway in M. extorquens AM1. pnas.orgpnas.org

Table 3: Techniques for In Situ Analysis of Metabolic Intermediates

TechniquePurposeKey Findings
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and quantification of CoA thioester intermediates.Confirmed the presence of specific intermediates of the ethylmalonyl-CoA pathway, such as mesaconyl-CoA and β-methylmalyl-CoA, in cell extracts. pnas.org
¹³C-Labeling ExperimentsTracing carbon flow and determining the sequence of metabolic reactions.Demonstrated the order of label incorporation into different CoA derivatives, confirming the proposed pathway sequence. pnas.org
Nuclear Magnetic Resonance (NMR) SpectroscopyAnalysis of positional isotope enrichment in downstream products.Analysis of ¹³C positional enrichment in glycine (B1666218) was consistent with the predicted labeling pattern from the operation of the ethylmalonyl-CoA pathway. pnas.orgresearchgate.net

Future Research Directions and Sustainable Synthetic Methodologies

Development of Novel and Highly Efficient Biocatalysts

The quest for new biocatalysts is driven by the need for high selectivity and efficiency under mild, environmentally friendly conditions. Research has identified several promising avenues for the synthesis of chiral glutarate derivatives.

A notable development is the use of microorganisms for the stereoselective hydrolysis of prochiral substrates. For instance, screening of various microorganisms has led to the identification of Comamonas sp. KNK3-7, which can produce (R)-3-substituted glutaric acid monoamides from their corresponding diamides with high enantiomeric excess. nih.govresearchgate.net This desymmetrization reaction, catalyzed by an amidase, represents a novel biocatalytic route to chiral glutaric acid derivatives. nih.gov The amidase from Comamonas sp. KNK3-7 has shown the ability to hydrolyze different 3-substituted glutaric acid diamides, indicating its potential for preparing a variety of optically active monoamides. nih.gov

Another innovative approach involves the creation of multi-enzyme cascade reactions. A one-pot bienzymatic process for producing ethyl (R)-3-hydroxyglutarate, a structurally related and important chiral intermediate, has been successfully developed. researchgate.net This system utilizes a halohydrin dehalogenase (HHDH) and a nitrilase in a three-step cascade within a single reactor, converting ethyl (S)-4-chloro-3-hydroxybutyrate into the final product with high yield. researchgate.net Such multi-enzyme systems are highly efficient as they telescope multiple reaction steps, reducing downstream processing and waste generation.

Biocatalyst/SystemSubstrateProductKey FindingReference
Amidase from Comamonas sp. KNK3-73-(4-chlorophenyl) glutaric acid diamide (B1670390)(R)-3-(4-chlorophenyl) glutaric acid monoamideProduces (R)-monoamide with 98.7% e.e. via desymmetrization. nih.gov
Amidase from Comamonas sp. KNK3-73-isobutyl glutaric acid diamide(R)-3-isobutyl glutaric acid monoamideProduces (R)-monoamide with >99.0% e.e. nih.gov
Halohydrin dehalogenase (HHDH) and Nitrilase CascadeEthyl (S)-4-chloro-3-hydroxybutyrateEthyl (R)-3-hydroxyglutarateEffective one-pot, two-enzyme cascade synthesis. researchgate.net

Application of Directed Evolution and Protein Engineering for Enhanced Performance

Directed evolution and protein engineering are powerful tools for tailoring enzymes to meet the specific demands of industrial processes, such as improved activity, stability, and stereoselectivity. nih.govnih.govnih.gov These techniques mimic natural evolution on a laboratory timescale to generate biocatalysts with enhanced or novel properties. nih.gov

A prime example is the improvement of the Comamonas sp. KNK3-7 amidase (CoAM) for the asymmetric hydrolysis of 3-(4-chlorophenyl) glutaric acid diamide (CGD). researchgate.net Through protein engineering, researchers targeted the substrate-binding domain of the enzyme. A single amino acid substitution (L146M) resulted in a mutant enzyme with significantly increased reactivity and substrate affinity. researchgate.net This engineered biocatalyst was able to achieve complete conversion of a high concentration of the substrate in just 4 hours, compared to 28 hours for the wild-type enzyme. researchgate.net

Similarly, the directed evolution of esterases, the class of enzymes responsible for the synthesis of (R)-1-Ethyl hydrogen 3-methylglutarate via hydrolysis of a diester, is a key area of research. Studies have shown that esterases can be successfully engineered for enhanced thermostability without compromising catalytic activity at lower temperatures. nih.govnih.gov This is crucial for developing robust enzymes that can withstand industrial process conditions. Protein engineering strategies are also being applied to a wide range of hydrolases to generate new biocatalysts with refined features. nih.govengineering.org.cnnih.gov

EnzymeEngineering StrategyImprovementSubstrateReference
Comamonas sp. KNK3-7 amidase (CoAM)Site-directed mutagenesis (L146M)Increased reactivity and substrate affinity (Km value lowered). Complete conversion in 4h vs 28h.3-(4-chlorophenyl) glutaric acid diamide researchgate.net
Bacillus subtilis p-nitrobenzyl esteraseDirected evolution (random mutagenesis and recombination)Increased thermostability (>14°C in Tm) without loss of low-temperature activity.p-nitrobenzyl esters nih.govnih.gov
Zearalenone HydrolaseProtein Engineering (T216K substitution)Shifted optimal pH to a more acidic region, expanding the operational range.Zearalenone mdpi.com

Integration of Biocatalysis into Multi-Step Chemical Syntheses for Process Intensification

Process intensification through the integration of biocatalytic steps into multi-step syntheses, often in a one-pot or cascade fashion, offers significant advantages in terms of efficiency, cost-effectiveness, and sustainability. rsc.org These chemoenzymatic cascades combine the selectivity of enzymes with the versatility of chemical catalysis. rsc.orgmdpi.com

The one-pot bienzymatic synthesis of ethyl (R)-3-hydroxyglutarate is a clear demonstration of process intensification. researchgate.net This cascade involves three reaction steps catalyzed by two enzymes, avoiding the need for isolation of intermediates, which simplifies the process and reduces waste. researchgate.net Further research is focused on developing similar integrated processes for other chiral glutarate derivatives.

The development of chemoenzymatic one-pot strategies is a burgeoning field. For example, a method combining an asymmetric calcium-catalyzed rearrangement reaction with a subsequent enzymatic hydrolysis has been developed for the synthesis of α-hydroxy half-esters with high enantiomeric purity. nih.govacs.org This approach demonstrates the feasibility of combining metal-based catalysis with biocatalysis in a single pot to achieve complex transformations efficiently. acs.org The successful implementation of such cascades is a key direction for the future production of chiral intermediates like this compound. researchgate.net

Exploration of New Asymmetric Synthetic Routes for Diverse Chiral Glutarate Derivatives

Beyond biocatalysis, the exploration of novel asymmetric chemical syntheses remains a cornerstone of research. The goal is to develop versatile, efficient, and highly stereoselective routes to a wide range of chiral glutarates.

One effective strategy involves the synthesis of 3-substituted glutaric acids from corresponding aldehydes. This multi-step route proceeds through a Knoevenegel condensation followed by a Michael addition to form a dimalonate intermediate, which is then hydrolyzed and decarboxylated in a one-pot reaction to yield the desired glutaric acid. scispace.com This method is versatile, allowing for the synthesis of both 3-aryl and 3-alkyl glutaric acids under standard laboratory conditions. scispace.com

Furthermore, asymmetric Michael additions are being extensively studied for the synthesis of related β-substituted γ-aminobutyric acid (GABA) derivatives. mdpi.com These methods often employ chiral auxiliaries or enantioselective organocatalysts to control the stereochemistry of the addition, providing access to highly enantiopure products that are valuable pharmaceutical intermediates. mdpi.com

Chemoenzymatic one-pot syntheses also represent a new frontier. By combining chemical transformations with enzymatic resolutions, it is possible to synthesize complex chiral molecules, such as α-hydroxy half-esters containing adjacent quaternary and tertiary stereocenters, with high yield and enantioselectivity. nih.govacs.org The development of single-flask procedures combining organocatalysis with subsequent chemical transformations offers a streamlined approach to producing enantiopure α-amino acid esters and related structures. nih.gov These innovative synthetic strategies hold great promise for the future production of diverse and complex chiral glutarate derivatives.

Advancements in Green Chemistry Principles for Industrial-Scale Production of Chiral Intermediates

The industrial production of chiral intermediates is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.comresearchgate.net These principles include preventing waste, maximizing atom economy, using catalysis, and minimizing the use of hazardous substances and auxiliary chemicals like solvents. sigmaaldrich.comacs.org

Biocatalysis is inherently a green technology. nih.gov Enzymes operate under mild conditions (temperature, pH), are biodegradable, and exhibit high selectivity, which reduces the need for protecting groups and minimizes the formation of byproducts. acs.org The use of enzymes in the synthesis of chiral compounds directly aligns with the green chemistry principles of catalysis and reducing derivatives. nih.govelsevier.comresearchgate.net

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing (R)-1-ethyl hydrogen 3-methylglutarate with high enantiomeric purity?

  • Methodological Answer : Opt for asymmetric catalysis or enzymatic resolution to achieve stereochemical control. Monitor reaction progress via chiral HPLC or polarimetry to confirm enantiomeric excess. Ensure rigorous purification (e.g., column chromatography with chiral stationary phases) to isolate the (R)-enantiomer. Detailed procedural replication requires documenting solvent systems, catalyst loading, and temperature gradients .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra for ester and methyl group signatures; use NOESY to confirm stereochemistry.
  • IR : Identify carbonyl (C=O) and hydroxyl (O-H) stretches.
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula. Purity can be assessed via melting point consistency and chromatographic homogeneity (e.g., TLC or GC) .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 210–240 nm for ester absorption) or GC-MS with derivatization (e.g., silylation) for volatile derivatives. Calibrate with standard curves of authentic samples. For trace analysis, consider LC-MS/MS with multiple reaction monitoring (MRM) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) influence the reactivity of 3-methylglutarate derivatives in enzymatic systems?

  • Methodological Answer : Conduct kinetic studies using enantiopure substrates with enzymes like lipases or esterases. Measure kcatk_{\text{cat}} and KmK_m values via Michaelis-Menten plots. Compare docking simulations (e.g., AutoDock) to analyze enzyme-substrate interactions. Validate findings with X-ray crystallography of enzyme-ligand complexes .

Q. What strategies resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Cross-reference datasets from multiple sources (e.g., Reaxys, SciFinder) and replicate experiments under identical conditions. Investigate solvent effects, concentration dependencies, and instrument calibration. Publish corrigenda if systematic errors are identified. Collaborative validation through interlaboratory studies is recommended .

Q. How can computational modeling predict the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use density functional theory (DFT) to model hydrolysis mechanisms (acid/base-catalyzed). Simulate Arrhenius plots for thermal stability. Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) and LC-MS analysis of degradation products .

Q. What ethical considerations apply when sharing spectral or synthetic data for this compound in open-access repositories?

  • Methodological Answer : Anonymize proprietary synthesis protocols while disclosing structural and analytical data. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior work rigorously. Use platforms like Zenodo or ChemRxiv with embargo options for unpublished findings .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., enantiomeric excess vs. catalyst type, stability half-lives under varying conditions).
  • Figures : Provide annotated spectra, chromatograms, and reaction schemes. Use error bars for reproducibility metrics.
  • Supplemental Materials : Deposit raw spectral files, computational input files, and crystallographic data in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.